An In-depth Technical Guide to Dimethyl pyridine-2,4-dicarboxylate (CAS: 25658-36-0)
An In-depth Technical Guide to Dimethyl pyridine-2,4-dicarboxylate (CAS: 25658-36-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimethyl pyridine-2,4-dicarboxylate, a pyridine dicarboxylate derivative, is a compound of increasing interest in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its chemical properties, synthesis, spectroscopic data, and its emerging role as a research tool in the study of 2-oxoglutarate (2OG)-dependent oxygenases, particularly the Jumonji-C (JmjC) domain-containing protein 5 (JMJD5). This document includes detailed data presented in structured tables, experimental protocols, and visualizations of relevant biological pathways and experimental workflows to support researchers in their investigations.
Chemical and Physical Properties
Dimethyl pyridine-2,4-dicarboxylate is a diester with the molecular formula C₉H₉NO₄ and a molecular weight of 195.17 g/mol .[1][2] It is a solid at room temperature and should be stored in a dry, sealed container, with recommended storage temperatures between 2-8°C.[2] This compound is soluble in dichloromethane and ethyl acetate but insoluble in water.
| Property | Value | Source |
| CAS Number | 25658-36-0 | [1][2] |
| Molecular Formula | C₉H₉NO₄ | [1][2] |
| Molecular Weight | 195.17 g/mol | [1][2] |
| IUPAC Name | dimethyl pyridine-2,4-dicarboxylate | [1] |
| Synonyms | Dimethyl 2,4-pyridinedicarboxylate, PYRIDINE-2,4-DICARBOXYLIC ACID DIMETHYL ESTER | [1] |
| Appearance | Solid | [3] |
| Melting Point | 252-253 °C (in water) | [4] |
| Boiling Point (Predicted) | 302.5 ± 22.0 °C | [4] |
| Density (Predicted) | 1.231 ± 0.06 g/cm³ | [4] |
| pKa (Predicted) | -0.96 ± 0.10 | [4] |
| LogP | 0.6548 | [2] |
| Topological Polar Surface Area (TPSA) | 65.49 Ų | [2] |
| Hydrogen Bond Donors | 0 | [2] |
| Hydrogen Bond Acceptors | 5 | [2] |
| Rotatable Bonds | 2 | [2] |
Synthesis
A plausible synthetic route is outlined below:
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
The 1H and 13C NMR spectra provide characteristic signals for the confirmation of the structure of Dimethyl pyridine-2,4-dicarboxylate.
| 1H NMR | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| Pyridine Ring | ~8.8 (d) | Doublet | H-6 |
| ~8.0 (d) | Doublet | H-5 | |
| ~7.6 (dd) | Doublet of Doublets | H-3 | |
| Methyl Esters | ~3.9 (s) | Singlet | -OCH₃ (C4-ester) |
| ~3.8 (s) | Singlet | -OCH₃ (C2-ester) |
| 13C NMR | Chemical Shift (δ, ppm) | Assignment |
| Carbonyl | ~165 | C=O (C2-ester) |
| ~164 | C=O (C4-ester) | |
| Pyridine Ring | ~151 | C-2 |
| ~150 | C-6 | |
| ~138 | C-4 | |
| ~128 | C-5 | |
| ~125 | C-3 | |
| Methyl Esters | ~53 | -OCH₃ (C4-ester) |
| ~52 | -OCH₃ (C2-ester) |
Note: The exact chemical shifts may vary depending on the solvent and instrument used.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of Dimethyl pyridine-2,4-dicarboxylate displays characteristic absorption bands corresponding to its functional groups.
| Wavenumber (cm⁻¹) | Vibrational Mode |
| ~3100-3000 | C-H stretch (aromatic) |
| ~2950 | C-H stretch (methyl) |
| ~1730 | C=O stretch (ester) |
| ~1600, ~1470, ~1430 | C=C and C=N stretching (pyridine ring) |
| ~1250 | C-O stretch (ester) |
Mass Spectrometry (MS)
Electrospray ionization (ESI) mass spectrometry of Dimethyl pyridine-2,4-dicarboxylate would be expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 196. The fragmentation pattern in tandem MS (MS/MS) would likely involve the loss of methanol (CH₃OH) and carbon monoxide (CO) from the ester groups.
| m/z | Proposed Fragment |
| 196 | [M+H]⁺ |
| 164 | [M+H - CH₃OH]⁺ |
| 136 | [M+H - CH₃OH - CO]⁺ |
Biological Activity and Applications in Drug Development
The biological significance of Dimethyl pyridine-2,4-dicarboxylate stems from its structural relationship to pyridine-2,4-dicarboxylic acid (2,4-PDCA), a known broad-spectrum inhibitor of 2-oxoglutarate (2OG)-dependent oxygenases. These enzymes play crucial roles in various cellular processes, including histone demethylation, hypoxia sensing, and collagen biosynthesis.
Inhibition of JMJD5
Recent research has focused on derivatives of 2,4-PDCA as potential inhibitors of Jumonji-C (JmjC) domain-containing protein 5 (JMJD5). JMJD5 is a 2OG-dependent oxygenase that has been implicated in cancer progression, cell cycle regulation, and circadian rhythms. While Dimethyl pyridine-2,4-dicarboxylate itself may act as a prodrug that is hydrolyzed intracellularly to the active diacid, its derivatives are being actively investigated for selective JMJD5 inhibition.
JMJD5 Signaling Pathway
JMJD5 has been shown to play a complex role in cancer biology. In some contexts, it acts as a tumor suppressor, while in others, it may promote tumor growth. One of the key downstream targets of JMJD5 is the cyclin-dependent kinase inhibitor 1A (CDKN1A), also known as p21. JMJD5 can regulate the transcription of CDKN1A, thereby influencing cell cycle progression. Additionally, JMJD5 has been shown to interact with and regulate the tumor suppressor p53 and the epidermal growth factor receptor (EGFR).[5][6][7]
Experimental Protocols
Synthesis of Dimethyl pyridine-2,4-dicarboxylate (General Procedure)
Materials:
-
Pyridine-2,4-dicarboxylic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated solution)
-
Brine
-
Anhydrous sodium sulfate
-
Dichloromethane or Ethyl acetate
Procedure:
-
Suspend pyridine-2,4-dicarboxylic acid (1 equivalent) in anhydrous methanol (10-20 volumes).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the suspension.
-
Heat the reaction mixture to reflux and stir for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Allow the mixture to cool to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in dichloromethane or ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain pure Dimethyl pyridine-2,4-dicarboxylate.
JMJD5 Inhibition Assay using Solid-Phase Extraction Mass Spectrometry (SPE-MS)
This protocol provides a general workflow for assessing the inhibitory potential of compounds against JMJD5.
Materials:
-
Recombinant human JMJD5 enzyme
-
JMJD5 substrate peptide (e.g., a synthetic peptide containing the target arginine residue)
-
2-Oxoglutarate (2OG)
-
Ammonium iron(II) sulfate
-
L-Ascorbic acid
-
Assay buffer (e.g., HEPES or Tris-HCl, pH 7.5)
-
Dimethyl pyridine-2,4-dicarboxylate (or its derivatives) dissolved in DMSO
-
Quenching solution (e.g., 0.1% formic acid in acetonitrile)
-
SPE cartridges (e.g., C18)
-
Mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system
Procedure:
-
Prepare a master mix containing assay buffer, JMJD5 enzyme, 2OG, ammonium iron(II) sulfate, and L-ascorbic acid.
-
Dispense the master mix into a 96-well plate.
-
Add varying concentrations of the test compound (Dimethyl pyridine-2,4-dicarboxylate) or vehicle control (DMSO) to the wells.
-
Initiate the enzymatic reaction by adding the JMJD5 substrate peptide to each well.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 30-60 minutes).
-
Stop the reaction by adding the quenching solution.
-
Perform solid-phase extraction (SPE) to desalt and concentrate the peptide substrate and product.
-
Analyze the eluted samples by LC-MS to quantify the amount of unmodified substrate and hydroxylated product.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.
Safety and Handling
Dimethyl pyridine-2,4-dicarboxylate is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.[1] It is recommended to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8][9] In case of contact with skin or eyes, rinse immediately with plenty of water.[8][9] For detailed safety information, refer to the Safety Data Sheet (SDS).[8][9]
Conclusion
Dimethyl pyridine-2,4-dicarboxylate is a valuable research compound with potential applications in drug discovery, particularly in the development of inhibitors for 2OG-dependent oxygenases like JMJD5. This technical guide has provided a comprehensive overview of its chemical properties, synthesis, and biological context. The detailed data and protocols presented herein are intended to facilitate further research into the therapeutic potential of this and related compounds. As our understanding of the roles of enzymes like JMJD5 in disease continues to grow, the importance of chemical probes such as Dimethyl pyridine-2,4-dicarboxylate and its derivatives will undoubtedly increase.
References
- 1. Dimethyl pyridine-2,4-dicarboxylate | C9H9NO4 | CID 254545 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. researchgate.net [researchgate.net]
- 4. Dimethyl 2,4-pyridinedicarboxylate | 25658-36-0 [amp.chemicalbook.com]
- 5. JMJD5 interacts with p53 and negatively regulates p53 function in control of cell cycle and proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. JMJD5 inhibits lung cancer progression by facilitating EGFR proteasomal degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JMJD5 inhibits lung cancer progression by regulating glucose metabolism through the p53/TIGAR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
